molecular formula C10H10N2S B575530 1-(Thietan-3-yl)-1H-benzo[d]imidazole CAS No. 182193-18-6

1-(Thietan-3-yl)-1H-benzo[d]imidazole

Cat. No.: B575530
CAS No.: 182193-18-6
M. Wt: 190.264
InChI Key: HUVREYACPVLRJM-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a thietane (a four-membered sulfur-containing heterocycle) substituent at the 1-position of the benzimidazole core. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including antimicrobial, anticancer, and antiviral properties . For instance, methods such as Pd-catalyzed C–H activation or copper-catalyzed click chemistry —used to synthesize other 1H-benzo[d]imidazole derivatives—may be applicable to this compound.

Properties

CAS No.

182193-18-6

Molecular Formula

C10H10N2S

Molecular Weight

190.264

IUPAC Name

1-(thietan-3-yl)benzimidazole

InChI

InChI=1S/C10H10N2S/c1-2-4-10-9(3-1)11-7-12(10)8-5-13-6-8/h1-4,7-8H,5-6H2

InChI Key

HUVREYACPVLRJM-UHFFFAOYSA-N

SMILES

C1C(CS1)N2C=NC3=CC=CC=C32

Synonyms

1H-Benzimidazole,1-(3-thietanyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substitution pattern on the benzimidazole core significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Key Features
1-(Thietan-3-yl)-1H-benzo[d]imidazole Thietane (4-membered S-ring) High ring strain, compact size, and sulfur’s electron-rich nature.
2-(Thiophen-2-yl)-1H-benzo[d]imidazole Thiophene (5-membered S-ring) Larger conjugated system, lower ring strain, and aromaticity .
1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole Dibenzothiophene Extended π-system, enhanced lipophilicity, and potential for π-π stacking .
1-(sec-Butoxymethyl)-1H-benzo[d]imidazole Alkoxyalkyl chain Improved solubility and bioavailability due to polar ether linkage .

Key Insights :

  • Thietane’s smaller ring size may confer higher reactivity and metabolic stability compared to thiophene .
  • Dibenzothiophene-substituted analogs exhibit higher molecular weights (~250 g/mol) and lipophilicity, impacting membrane permeability .

Comparison :

  • Thiophene- and furan-substituted benzimidazoles are often synthesized via green, one-pot methods , whereas dibenzothiophene derivatives require multi-step coupling .
  • Thietane-substituted analogs may require specialized reagents (e.g., thietane-containing electrophiles) or ring-closing strategies.
Physicochemical Properties

Melting points, solubility, and molecular weights differ markedly across analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
2-(Thiophen-2-yl)-1H-benzo[d]imidazole 201 344–346 Low in water, soluble in DMSO
2-(Furan-2-yl)-1H-benzo[d]imidazole 185 285–287 Moderate in ethanol
1-(sec-Butoxymethyl)-1H-benzo[d]imidazole 204.3 Not reported High in organic solvents

Thietane Derivative Predictions :

  • Expected molecular weight: ~220–230 g/mol.
  • Melting point likely lower than thiophene analogs due to reduced crystallinity from the strained thietane ring.

Thietane Derivative Hypotheses :

  • The sulfur atom in thietane may enhance interactions with cysteine residues in enzyme active sites, similar to thiophene derivatives .
  • Anticipated anticonvulsant or antimicrobial activity based on structural similarity to active analogs .

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